molecular formula C18H14Cl2N2O3 B3440436 N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No. B3440436
M. Wt: 377.2 g/mol
InChI Key: AUTRTLFDRBZNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as compound X, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Compound X is a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). It enhances the binding of endogenous cannabinoids to CB1 receptors, resulting in increased signaling and modulation of neuronal activity. This mechanism of action is similar to that of other CB1 positive allosteric modulators, such as Org27569 and GAT211.
Biochemical and Physiological Effects:
Compound X has been shown to have potent anticonvulsant and analgesic effects in animal models. It has also been shown to have anti-inflammatory properties, which may be related to its activity at CB1 receptors. Additionally, N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X in lab experiments is its potency and selectivity for CB1 receptors. This allows for precise modulation of neuronal activity and signaling. However, one limitation of using N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X is its limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X. One area of interest is the development of more potent and selective CB1 positive allosteric modulators. Additionally, further investigation into the mechanisms underlying the anticonvulsant, analgesic, and anti-inflammatory effects of N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X may lead to the development of novel therapies for neurological and inflammatory disorders. Finally, the use of N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X as a tool N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide to study the endocannabinoid system in pain modulation may lead to a better understanding of this complex system and the development of more effective pain therapies.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been investigated for its potential use as a tool N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide to study the role of the endocannabinoid system in pain modulation.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c19-13-7-3-8-14(16(13)20)21-15(23)9-4-10-22-17(24)11-5-1-2-6-12(11)18(22)25/h1-3,5-8H,4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTRTLFDRBZNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

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